molecular formula C27H31FO9 B4324602 BIS(2-METHOXYETHYL) 2-(4-FLUORO-3-PHENOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE

BIS(2-METHOXYETHYL) 2-(4-FLUORO-3-PHENOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE

Cat. No.: B4324602
M. Wt: 518.5 g/mol
InChI Key: CFVOTOSUBYRPIK-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) 2-(4-fluoro-3-phenoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with multiple functional groups, including a fluoro-phenoxy group, a hydroxy group, and ester groups.

Preparation Methods

The synthesis of BIS(2-METHOXYETHYL) 2-(4-FLUORO-3-PHENOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the fluoro-phenoxy group: This step involves the substitution of a hydrogen atom on the cyclohexane ring with a fluoro-phenoxy group using a suitable reagent such as a fluoro-phenoxy halide.

    Formation of ester groups: The esterification reaction is carried out by reacting the carboxylic acid groups on the cyclohexane ring with 2-methoxyethanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods for this compound would involve scaling up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Bis(2-methoxyethyl) 2-(4-fluoro-3-phenoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro-phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis(2-methoxyethyl) 2-(4-fluoro-3-phenoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme mechanisms or as a ligand for receptor studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of BIS(2-METHOXYETHYL) 2-(4-FLUORO-3-PHENOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Bis(2-methoxyethyl) 2-(4-fluoro-3-phenoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can be compared with similar compounds such as:

    Bis(2-methoxyethyl) 2-(4-chloro-3-phenoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate: This compound has a chloro group instead of a fluoro group, which may affect its reactivity and biological activity.

    Bis(2-methoxyethyl) 2-(4-bromo-3-phenoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate: The presence of a bromo group may lead to different chemical and biological properties compared to the fluoro analog.

    Bis(2-methoxyethyl) 2-(4-iodo-3-phenoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate: The iodo analog may exhibit unique reactivity due to the larger size and higher reactivity of the iodine atom.

The uniqueness of BIS(2-METHOXYETHYL) 2-(4-FLUORO-3-PHENOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

bis(2-methoxyethyl) 2-(4-fluoro-3-phenoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FO9/c1-27(32)16-20(29)23(25(30)35-13-11-33-2)22(24(27)26(31)36-14-12-34-3)17-9-10-19(28)21(15-17)37-18-7-5-4-6-8-18/h4-10,15,22-24,32H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVOTOSUBYRPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)OCCOC)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C(=O)OCCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BIS(2-METHOXYETHYL) 2-(4-FLUORO-3-PHENOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
BIS(2-METHOXYETHYL) 2-(4-FLUORO-3-PHENOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
BIS(2-METHOXYETHYL) 2-(4-FLUORO-3-PHENOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
BIS(2-METHOXYETHYL) 2-(4-FLUORO-3-PHENOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE
Reactant of Route 5
BIS(2-METHOXYETHYL) 2-(4-FLUORO-3-PHENOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
BIS(2-METHOXYETHYL) 2-(4-FLUORO-3-PHENOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE

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